molecular formula C13H15NO6S B220166 cis-1-benzoyl-4-((4-methylsulfonyl)oxy)-L-proline CAS No. 120807-02-5

cis-1-benzoyl-4-((4-methylsulfonyl)oxy)-L-proline

Cat. No. B220166
CAS RN: 120807-02-5
M. Wt: 313.33 g/mol
InChI Key: ZLUIBJGFQFHEPT-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-1-benzoyl-4-((4-methylsulfonyl)oxy)-L-proline is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a proline derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields. In

Mechanism of Action

The mechanism of action of cis-1-benzoyl-4-((4-methylsulfonyl)oxy)-L-proline involves the inhibition of prolyl oligopeptidase. This enzyme is responsible for the degradation of neuropeptides, which are involved in a variety of physiological processes. By inhibiting this enzyme, cis-1-benzoyl-4-((4-methylsulfonyl)oxy)-L-proline can increase the levels of neuropeptides, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
Cis-1-benzoyl-4-((4-methylsulfonyl)oxy)-L-proline has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of neuropeptides, which can have effects on pain perception, anxiety, and other physiological processes. It has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of cis-1-benzoyl-4-((4-methylsulfonyl)oxy)-L-proline is its ability to inhibit prolyl oligopeptidase, which can lead to an increase in the levels of neuropeptides. This can be useful in a variety of experimental settings. However, there are also limitations to the use of cis-1-benzoyl-4-((4-methylsulfonyl)oxy)-L-proline. It is a relatively complex compound to synthesize, which can make it difficult to obtain in large quantities. Additionally, its effects on neuropeptide levels may be difficult to control, which can make it challenging to use in certain experimental settings.

Future Directions

There are many future directions for research involving cis-1-benzoyl-4-((4-methylsulfonyl)oxy)-L-proline. One area of research could be the development of more efficient synthesis methods for the compound. Another area of research could be the identification of new neuropeptides that are affected by cis-1-benzoyl-4-((4-methylsulfonyl)oxy)-L-proline. Additionally, the compound could be tested in a variety of experimental settings to further explore its potential applications in scientific research.

Synthesis Methods

The synthesis of cis-1-benzoyl-4-((4-methylsulfonyl)oxy)-L-proline involves several steps. The first step is the protection of the carboxylic acid group of proline using a benzyl group. This is followed by the introduction of a benzoyl group to the amino group of the protected proline. The final step involves the introduction of a methylsulfonyl group to the benzyl-protected proline using sulfonyl chloride. The resulting compound is then deprotected to yield cis-1-benzoyl-4-((4-methylsulfonyl)oxy)-L-proline.

Scientific Research Applications

Cis-1-benzoyl-4-((4-methylsulfonyl)oxy)-L-proline has been used in a variety of scientific research applications. It has been shown to inhibit the activity of the enzyme prolyl oligopeptidase, which is involved in the degradation of neuropeptides. This inhibition can lead to an increase in the levels of neuropeptides, which can have a variety of physiological effects.

properties

CAS RN

120807-02-5

Product Name

cis-1-benzoyl-4-((4-methylsulfonyl)oxy)-L-proline

Molecular Formula

C13H15NO6S

Molecular Weight

313.33 g/mol

IUPAC Name

(2S,4S)-1-benzoyl-4-methylsulfonyloxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C13H15NO6S/c1-21(18,19)20-10-7-11(13(16)17)14(8-10)12(15)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3,(H,16,17)/t10-,11-/m0/s1

InChI Key

ZLUIBJGFQFHEPT-QWRGUYRKSA-N

Isomeric SMILES

CS(=O)(=O)O[C@H]1C[C@H](N(C1)C(=O)C2=CC=CC=C2)C(=O)O

SMILES

CS(=O)(=O)OC1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)O

Canonical SMILES

CS(=O)(=O)OC1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)O

Other CAS RN

120807-02-5

Pictograms

Irritant

Origin of Product

United States

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